Methyl cis-15-tetracosenoate
Description
Nervonic acid methyl ester (C24:1n9) is a very-long-chain monounsaturated fatty acid ester derived from erucic acid (C22:1n9) and enriched in neural tissues, particularly in sphingomyelin of myelin sheaths . It plays a critical role in neurological health by enhancing myelin synthesis in human oligodendrocytes, as demonstrated by its ability to upregulate myelin basic protein, proteolipid protein, and sphingomyelin production while reducing inflammation . Its methyl ester form improves bioavailability, making it suitable for dietary supplements targeting demyelinating disorders like multiple sclerosis .
Properties
IUPAC Name |
methyl (Z)-tetracos-15-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H48O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-2/h10-11H,3-9,12-24H2,1-2H3/b11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AINIZSBLAFHZCP-KHPPLWFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701311780 | |
| Record name | Nervonic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2733-88-2 | |
| Record name | Nervonic acid methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2733-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl (Z)-tetracos-15-enoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002733882 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nervonic acid methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701311780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl (Z)-tetracos-15-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.502 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Nervonic Acid Methyl Ester can be synthesized through the esterification of Nervonic Acid with methanol in the presence of an acid catalyst. The reaction typically involves heating Nervonic Acid and methanol with a strong acid such as sulfuric acid to form the ester. The reaction conditions include:
Temperature: 60-70°C
Catalyst: Sulfuric acid
Reaction Time: 4-6 hours
Industrial Production Methods: Industrial production of Nervonic Acid Methyl Ester involves the extraction of Nervonic Acid from natural sources such as plant seed oils, followed by esterification. The process includes:
Extraction: Nervonic Acid is extracted from plant seed oils using solvents.
Esterification: The extracted Nervonic Acid is then esterified with methanol in the presence of an acid catalyst to produce Nervonic Acid Methyl Ester
Chemical Reactions Analysis
Types of Reactions: Nervonic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: Nervonic Acid Methyl Ester can be oxidized to form corresponding epoxides and hydroxylated products.
Reduction: The ester can be reduced to form the corresponding alcohol.
Hydrolysis: Acidic or basic hydrolysis of Nervonic Acid Methyl Ester yields Nervonic Acid and methanol.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or osmium tetroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Major Products:
Oxidation: Epoxides and hydroxylated products.
Reduction: Nervonic Alcohol.
Hydrolysis: Nervonic Acid and methanol
Scientific Research Applications
Pharmaceutical Applications
1.1 Treatment of Demyelinating Diseases
Nervonic acid and its derivatives, including methyl nervonate, have been investigated for their potential therapeutic effects on demyelinating diseases such as multiple sclerosis (MS). Research indicates that these compounds can contribute to the repair and regeneration of nerve fibers, making them candidates for treating conditions characterized by myelin damage . The pharmaceutical compositions containing nervonic acid are formulated to enhance myelin repair mechanisms, which are crucial in managing MS and similar disorders .
1.2 Neuroprotective Effects
Studies have shown that nervonic acid methyl ester may have neuroprotective properties by promoting the synthesis of sphingolipids in neuronal tissues. These lipids are essential components of myelin sheaths, contributing to the integrity and function of the nervous system . Supplementation with nervonic acid has been associated with improved outcomes in neurological disorders, highlighting its role as a potential therapeutic agent in neurodegenerative diseases .
Nutritional Applications
2.1 Infant Nutrition
Nervonic acid is naturally present in human milk and is vital for infant brain development. Its supplementation in infant formulas may support neurological growth and cognitive function during critical developmental stages . The incorporation of nervonic acid methyl ester into dietary formulations can enhance the nutritional profile of products aimed at infants and young children.
2.2 Dietary Supplements
As an essential fatty acid, nervonic acid methyl ester is being explored as a dietary supplement for adults to support cognitive health and potentially mitigate risks associated with psychiatric disorders . Research indicates a correlation between low levels of nervonic acid and increased susceptibility to mental health issues, suggesting that supplementation could offer protective benefits .
Biochemical Research Applications
3.1 Fatty Acid Analysis
Nervonic acid methyl ester serves as a standard in fatty acid analysis using gas chromatography-mass spectrometry (GC-MS). Its presence in various biological samples aids in understanding lipid metabolism and fatty acid profiles in different organisms . This application is particularly relevant in studies examining the fatty acid composition of human milk and other biological matrices .
3.2 Production Studies
Research into the microbial production of nervonic acid has identified specific strains capable of synthesizing high yields of this fatty acid. For example, Mortierella capitata has been studied for its ability to produce nervonic acid under controlled fermentation conditions, offering insights into sustainable production methods for this valuable compound . These findings have implications for industrial applications where large-scale production of fatty acids is required.
Case Studies and Research Findings
Mechanism of Action
Nervonic Acid Methyl Ester exerts its effects by incorporating into the myelin sheath of nerve fibers, promoting the repair and regeneration of nerve tissues. It combines with sphingosines via amide bonds to form nervonyl sphingolipids, which are essential components of the myelin sheath. The molecular targets include sphingomyelin and other sphingolipids in the nervous system .
Comparison with Similar Compounds
Structural and Functional Differences
The table below summarizes key structural and functional differences between nervonic acid methyl ester and related compounds:
Key Research Findings
Binding Selectivity: Nervonic acid methyl ester (C24:1n9) exhibits preferential binding to polyaromatic molecular tubes over its saturated analog, lignoceric acid methyl ester (C24:0), due to its monounsaturated double bond. This property is exploited in separation technologies .
Neurological Applications: Unlike other esters, nervonic acid methyl ester uniquely enhances oligodendrocyte maturation and myelin synthesis, as shown in human cell studies . In contrast, linoleic and oleic acid methyl esters primarily serve metabolic and structural roles .
Abundance and Detection: Nervonic acid methyl ester is less abundant in most natural sources compared to shorter-chain esters like linoleic or oleic acids. For example, in Berberis spp., α-linolenic (C18:3) and linoleic (C18:2) acids dominate, while nervonic acid is a minor component . Its quantification in plasma is challenging due to co-elution with docosahexaenoic acid (DHA) in gas chromatography .
Industrial and Therapeutic Uses: While nervonic acid methyl ester is explored for neurological therapies, erucic and linoleic acid methyl esters are widely used in biodiesel production due to their higher abundance and lower cost .
Chemical and Physical Properties
- Solubility and Separation : Nervonic acid methyl ester’s long chain and unsaturation necessitate specialized separation techniques, such as molecular distillation and urea inclusion, to isolate it from plant oils (e.g., Acer truncatum seed oil) .
- Stability: The monounsaturated structure of nervonic acid methyl ester makes it less prone to oxidation compared to polyunsaturated esters like linoleic acid, enhancing its shelf-life in formulations .
Biological Activity
Nervonic acid methyl ester (also known as methyl nervonate) is a very long-chain monounsaturated fatty acid (C24:1 Δ15) that has garnered significant attention for its biological activities, particularly in relation to neurological health. This article delves into the biological activity of nervonic acid methyl ester, exploring its role in brain function, potential therapeutic applications, and findings from recent studies.
Overview of Nervonic Acid Methyl Ester
Nervonic acid is primarily found in the myelin sheath and white matter of the human brain, playing a crucial role in the development and maintenance of neuronal structures. Its methyl ester form, nervonic acid methyl ester, retains many of the bioactive properties of the parent compound.
Biological Functions
-
Neurological Health :
- Nervonic acid is essential for the formation and maintenance of myelin sheaths around nerve fibers, which is vital for proper nerve signal transmission. Studies have indicated that higher levels of nervonic acid are associated with improved cognitive function and a lower risk of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- It has been shown to promote nerve repair and regeneration, particularly after injuries to the nervous system .
- Antibacterial Properties :
-
Therapeutic Potential :
- The compound has been identified as having therapeutic potential for treating demyelinating disorders, with supplementation showing effectiveness in alleviating symptoms associated with conditions like multiple sclerosis .
- It also functions as a non-competitive inhibitor of HIV-1 reverse transcriptase, suggesting potential applications in antiviral therapies .
Case Studies and Experimental Data
A variety of studies have explored the biological activity of nervonic acid methyl ester:
- Production Enhancement : A recent study utilized metabolic engineering in Yarrowia lipolytica to enhance the production of nervonic acid. This approach led to a significant increase in lipid production and highlighted the potential for cost-effective synthesis of nervonic acid and its derivatives for pharmaceutical applications .
- Antibacterial Activity Assessment : In an investigation into the bioactive constituents of Petroselinum crispum (parsley), nervonic acid methyl ester was identified as a major component. The study employed GC-MS analysis to confirm its presence and assessed its antibacterial properties, revealing stronger effects against Gram-negative bacteria compared to Gram-positive strains .
Data Table: Summary of Biological Activities
Q & A
Q. How can biosynthesis pathways inform engineered production of NAME?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
